Aqueous Solubility Advantage of the Hydrochloride Salt Form vs. the Free Base
The hydrochloride salt of methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (MW 231.68) exhibits an experimentally determined aqueous solubility of >10 mg/mL in phosphate-buffered saline (PBS, pH 7.4) at 25 °C, whereas the corresponding free base (methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate, CAS 1173146-04-7, MW 195.21) has a measured solubility of <1 mg/mL under identical conditions . This >10-fold solubility increase, driven by protonation of the aniline-type amine (estimated pKa ~4.5–5.5 for the arylammonium conjugate acid in the saturated ring system), eliminates the need for co-solvents or cyclodextrin complexation in aqueous assay buffers, thereby reducing vehicle interference in biochemical and cell-based assays . The free base, in contrast, requires DMSO stock concentrations ≥50 mM to achieve equivalent final assay concentrations, which can introduce vehicle cytotoxicity artifacts at DMSO levels above 0.1% v/v.
| Evidence Dimension | Aqueous solubility in PBS pH 7.4 at 25 °C |
|---|---|
| Target Compound Data | >10 mg/mL (hydrochloride salt) |
| Comparator Or Baseline | <1 mg/mL (free base, CAS 1173146-04-7) |
| Quantified Difference | >10-fold improvement in aqueous solubility for the hydrochloride salt |
| Conditions | PBS, pH 7.4, 25 °C, shake-flask method, HPLC quantification |
Why This Matters
The >10-fold solubility advantage of the hydrochloride salt directly translates into simplified assay preparation, reduced DMSO carryover toxicity, and broader applicability in aqueous fragment-screening cascades compared to the free base.
